Chemical structure and properties of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole
Chemical structure and properties of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole
An In-depth Technical Guide to 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, a substituted pyrazole with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this paper constructs a scientifically rigorous profile by drawing upon established principles of pyrazole chemistry and data from structurally analogous compounds. We will explore its molecular architecture, propose a logical synthetic pathway, predict its physicochemical properties, and discuss its potential applications, particularly as an intermediate in the synthesis of complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of highly functionalized pyrazole scaffolds.
Introduction to the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent pharmacophore in numerous FDA-approved pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties. The introduction of an iodine atom, a nitro group, a methyl group, and a propyl group onto the pyrazole ring, as in the case of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, results in a highly functionalized molecule with distinct regions of reactivity, making it a valuable intermediate for further chemical transformations.
Molecular Structure and Properties
The chemical structure of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole features a pyrazole ring substituted at the 1, 3, 4, and 5 positions. The propyl group at the N1 position and the methyl group at the C5 position provide lipophilic character. The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the electron density of the pyrazole ring and its reactivity. The iodine atom at the C4 position is a key functional group that can participate in various cross-coupling reactions, making this molecule a valuable synthetic intermediate.[2]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₁₀IN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 295.08 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow solid | Similar substituted nitropyrazoles are often colored solids. |
| Melting Point | 80-100 °C | The presence of polar nitro and iodo groups may lead to a higher melting point compared to simpler alkylpyrazoles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents and water. | The combination of a polar pyrazole ring with nitro and iodo groups and non-polar alkyl groups suggests this solubility profile. |
| logP | ~2.5 - 3.5 | The propyl and methyl groups contribute to lipophilicity, while the nitro group has a lesser effect. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrazole chemistry.[3][4]
Caption: Proposed multi-step synthesis of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of substituted pyrazoles and serve as a starting point for the synthesis of the target molecule.
Protocol 3.1.1: Synthesis of 1-Propyl-5-methyl-1H-pyrazole (Step 1)
This step involves the classical Knorr pyrazole synthesis.[4]
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To a stirred solution of a suitable 1,3-diketone precursor (e.g., pentane-2,4-dione) in ethanol, add an equimolar amount of propylhydrazine.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-propyl-5-methyl-1H-pyrazole.
Protocol 3.1.2: Synthesis of 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Step 2)
Nitration of the pyrazole ring is a standard electrophilic aromatic substitution.[5]
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-propyl-5-methyl-1H-pyrazole while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 5-methyl-3-nitro-1-propyl-1H-pyrazole.
Protocol 3.1.3: Synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (Step 3)
The C4 position of the pyrazole ring is susceptible to electrophilic iodination.[2]
-
Dissolve 5-methyl-3-nitro-1-propyl-1H-pyrazole in a suitable solvent such as water or dichloromethane.[2]
-
Add molecular iodine (I₂) and an oxidizing agent like 30% hydrogen peroxide (H₂O₂) dropwise to the stirred solution.[2]
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography to yield the final product, 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.
Reactivity and Potential Applications
The unique combination of functional groups in 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole makes it a highly versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity and potential applications of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.
Key Synthetic Transformations
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Cross-Coupling Reactions: The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[6] This allows for the introduction of a wide variety of substituents at the 4-position, including aryl, alkynyl, and vinyl groups, enabling the construction of complex molecular architectures.[2]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C).[7] This provides a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution.
Potential as a Pharmaceutical Intermediate
The pyrazole core is a key component of many kinase inhibitors and other therapeutic agents.[1] The ability to functionalize the 4-position of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole via cross-coupling reactions makes it an attractive starting material for the synthesis of novel drug candidates. For instance, it could serve as a precursor for analogues of sildenafil, a well-known PDE5 inhibitor containing a pyrazolopyrimidinone core.[1]
Conclusion
4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, while not a widely commercialized compound, represents a molecule of significant synthetic potential. Its strategic placement of iodo, nitro, and alkyl groups on the stable pyrazole scaffold provides multiple avenues for chemical modification. The proposed synthetic route offers a logical and feasible approach for its preparation, and its predicted properties are in line with those of similar substituted pyrazoles. For researchers in drug discovery and organic synthesis, this molecule serves as a valuable and versatile building block for the creation of novel and complex chemical entities.
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